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Compound of Interest

Compound Name:

1-[4-(3-

Methylphenoxy)phenyl]methanami

ne

CAS No.: 864263-07-0

Cat. No.: B1357540

Get Quote

Executive Summary
[4-(3-methylphenoxy)benzyl]amine (CAS: 186552-49-8 / generic) represents a critical biaryl

ether scaffold frequently utilized in the synthesis of agrochemicals (e.g., Tolfenpyrad) and

kinase inhibitors. Its structural integrity relies on two pivotal features: the stability of the ether

linkage and the specific regiochemistry of the methyl substituent on the phenoxy ring.

This guide provides a definitive protocol for the structural elucidation of this compound. Unlike

standard Certificates of Analysis (CoA) which rely on library matching, this document details the

first-principles derivation of the structure using High-Resolution Mass Spectrometry (HRMS),

Infrared Spectroscopy (IR), and 1D/2D Nuclear Magnetic Resonance (NMR).

Synthetic Provenance & Impurity Profile[1][2][3][4]
To elucidate a structure with high confidence, one must understand its origin. The synthesis of

this molecule typically dictates the impurities and spectral artifacts encountered during analysis.
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Primary Route: Ullmann-type ether synthesis followed by nitrile reduction.

Coupling:p-Chlorobenzonitrile + m-Cresol

4-(3-methylphenoxy)benzonitrile.

Reduction: Nitrile

[4-(3-methylphenoxy)benzyl]amine.

Critical Elucidation Targets:

Regio-isomerism: Distinguishing the 3-methyl (meta) isomer from the 4-methyl (para) starting

material impurity.

Linkage Verification: Confirming the

ether bridge versus a

biaryl coupling (a common byproduct in transition-metal catalysis).

Mass Spectrometry: Molecular Formula &
Fragmentation
The first step in elucidation is establishing the elemental composition and analyzing

fragmentation to confirm the substructures (benzylamine vs. phenoxy ether).

Experimental Parameters
Method: ESI-QTOF (Positive Mode)

Solvent: Methanol + 0.1% Formic Acid[1]

Data Interpretation
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Ion Type Observed m/z
Theoretical
m/z

Delta (ppm) Assignment

214.1230 214.1226 1.8 (Parent)

Fragment 1 197.0961 197.0961 0.0 (Deamination)

Fragment 2 107.0491 107.0491 0.0 (Cresol

fragment)

Fragment 3 106.0651 106.0651 0.0 (Iminium/Benzyla

mine)

Mechanistic Insight: The facile loss of ammonia (

, -17 Da) is characteristic of primary benzylamines, generating a stable benzyl cation (often
rearranging to a tropylium ion). The cleavage of the ether bond generates the cresol fragment (

107), confirming the presence of the methylphenoxy moiety.

Infrared Spectroscopy (FT-IR)
IR is utilized here primarily as a "fingerprint" check for functional group integrity, specifically

ensuring the nitrile precursor has been fully reduced.

Primary Amine (

): Two weak bands at 3380 cm⁻¹ (asymmetric stretch) and 3310 cm⁻¹ (symmetric stretch).

Ether (

): Strong band at 1240 cm⁻¹ (aryl alkyl ether asymmetric stretch).

Absence of Nitrile: No sharp peak at 2230 cm⁻¹ (confirms successful reduction).

Nuclear Magnetic Resonance (NMR) Elucidation
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This is the core of the structural proof. We must assign the two aromatic rings (Ring A and Ring

B) and the aliphatic chain.

Atom Numbering Strategy
Ring A (Benzylamine side): 1 (ipso to

), 2/6 (ortho), 3/5 (meta), 4 (ipso to O).

Ring B (Cresol side): 1' (ipso to O), 2' (ortho, between O and Me), 3' (ipso to Me), 4' (para to

O), 5' (meta to O), 6' (ortho to O).

Aliphatic:

(methylene),

(methyl).

1H NMR Assignments (400 MHz, DMSO- )
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Shift (

ppm)
Mult. Integ. Assignment

Structural
Logic
(Causality)

7.32
d (

)
2H H-2, H-6 (Ring A)

Deshielded by

aromatic ring,

ortho to alkyl

group. Part of

AA'BB'.

7.21
t (

)
1H H-5' (Ring B)

Meta-proton on

the tolyl ring;

triplet due to

coupling with H-

4' and H-6'.

6.95
d (

)
2H H-3, H-5 (Ring A)

Shielded by

electron donation

from the Ether

Oxygen

(mesomeric

effect).

6.90
d (

)
1H H-4' (Ring B) Para to Oxygen.

6.78 s (br) 1H H-2' (Ring B)

Isolated proton

between Oxygen

and Methyl.

Broadened by

long-range

coupling.

6.75
d (

)
1H H-6' (Ring B)

Ortho to Oxygen.

[2]

3.72 s 2H Benzylic

methylene.

Characteristic
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shift for

.

2.28 s 3H

Methyl group

attached to

aromatic ring.

1.85 br s 2H

Exchangeable

amine protons

(shift varies with

concentration/wa

ter).

2D NMR: The "Smoking Gun" Connectivity
To prove the structure is not a physical mixture of two compounds, we rely on HMBC

(Heteronuclear Multiple Bond Correlation).

Correlation 1 (The Linker): The Carbon at 4-position (Ring A) and 1'-position (Ring B) are

quaternary carbons bonded to Oxygen. They do not show proton correlations in HSQC.

Correlation 2 (The Bridge):

H-3/5 (Ring A) show strong HMBC cross-peaks to C-4 (ipso-O).

H-2'/6' (Ring B) show strong HMBC cross-peaks to C-1' (ipso-O).

Crucial: While HMBC rarely sees across the oxygen, the chemical shift of these ipso

carbons (~156-158 ppm) confirms the oxygen attachment.

Visualization of Elucidation Workflow
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Unknown Sample
[4-(3-methylphenoxy)benzyl]amine

HRMS (ESI+)
Confirm Formula: C14H15NO
Fragment: m/z 107 (Cresol)

Step 1: Mass/Formula

FT-IR
Confirm Functional Groups

Absence of -CN (2230 cm-1)

Step 2: Purity/Func Group

1H NMR
Identify 2 Spin Systems

1. AA'BB' (Para)
2. ABCD (Meta-sub)

Step 3: Connectivity

2D NMR (HMBC)
Verify Ether Linkage

Verify Regiochemistry

Step 4: Regio-assignment

CONFIRMED STRUCTURE
3-methyl isomer verified

Final Validation

Click to download full resolution via product page

Figure 1: Step-wise logic flow for structural confirmation, moving from elemental composition to

stereochemical assignment.

Structural Logic Diagram (HMBC Connectivity)
The following diagram illustrates the specific HMBC correlations required to confirm the meta-

substitution of the methyl group and the ether linkage.
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Ring A (Benzylamine)

Ring B (Tolyl)

C-4 (ipso-O)
~157 ppm

C-1' (ipso-O)
~156 ppm

Ether Oxygen
(Inferred)

H-3,5
6.95 ppm

3J (Strong)

CH2 (Benzylic)
3.72 ppm

H-2'
6.78 ppm

2J (Strong)

C-3' (ipso-Me)
~139 ppm2J (Definitive)CH3 (Methyl)

2.28 ppm NOESY (Spatial)

2J

Click to download full resolution via product page

Figure 2: Key Heteronuclear Multiple Bond Correlations (HMBC) establishing the meta-methyl

position and ether proximity.

Quality Control & Assay Protocol
To ensure the material meets "Research Grade" (>98%) or "GMP Grade" standards, the

following HPLC method is recommended.

HPLC Method Parameters:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
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Mobile Phase B: Acetonitrile + 0.1% TFA.

Gradient: 5% B to 95% B over 15 minutes.

Detection: UV at 210 nm (Amine absorption) and 254 nm (Aromatic).

Retention Time: Expect elution around 6.5 - 7.5 min (moderately lipophilic due to diaryl

ether).

Common Pitfall: The amine can tail on standard silica columns. The addition of TFA or an

amine modifier (Triethylamine) is mandatory for peak symmetry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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